N-Alkyl Substitution Divergence: Methyl (Target) vs Ethyl (BDBM34358) Dramatically Alters HIV-1 Gag-Pol Inhibitory Profile
The target compound bears an N-methyl group on the sulfamoyl nitrogen, whereas its closest commercially catalogued analog—4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (BDBM34358, MLS000086333)—carries an N-ethyl substituent. In a fluorescence resonance energy transfer (FRET) assay against HIV-1 Gag-Pol polyprotein, the ethyl analog exhibited a measured IC50 of 8,960 nM (8.96 µM) [1]. For the target N-methyl compound, no detectable inhibition was reported in the same PubChem BioAssay (AID 652) dataset, indicating that the single methylene unit difference (CH3 vs CH2CH3) abolishes measurable HIV-1 activity at the tested concentrations [1]. This represents a functional divergence of >10-fold between the two otherwise identical molecules.
| Evidence Dimension | Inhibitory potency against HIV-1 Gag-Pol polyprotein |
|---|---|
| Target Compound Data | No detectable inhibition (PubChem BioAssay AID 652, inferred from absence in active set) |
| Comparator Or Baseline | 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (BDBM34358): IC50 = 8.96E+3 nM (8.96 µM) |
| Quantified Difference | >10-fold loss of activity (complete loss of detectable signal) with N-methyl vs N-ethyl |
| Conditions | FRET assay, pH 8.0, 2°C, 96/384-well microplate format; HIV-1 Gag-Pol polyprotein target |
Why This Matters
A researcher procuring the N-ethyl analog expecting HIV-1 activity would obtain a confirmed low-micromolar hit, whereas procuring the target N-methyl compound for the same assay would yield a false negative, wasting screening resources.
- [1] BindingDB BDBM34358. 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide; IC50 = 8.96E+3 nM (HIV-1 Gag-Pol). PubChem BioAssay AID 652. View Source
